molecular formula C6H12N2O B8326711 4-(Methylamino)piperidin-2-one

4-(Methylamino)piperidin-2-one

Cat. No.: B8326711
M. Wt: 128.17 g/mol
InChI Key: RSNDMXQAKFQSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylamino)piperidin-2-one is a piperidinone derivative characterized by a six-membered piperidine ring containing a ketone group at position 2 and a methylamino substituent at position 2. This structural motif confers unique physicochemical and biological properties, making it valuable in medicinal chemistry and organic synthesis. The compound’s reactivity as a bis-Michael acceptor (due to the electron-deficient carbonyl group) enables its participation in nucleophilic addition reactions, particularly in sulfone derivative synthesis . Its protonation behavior at acidic pH (e.g., pH 2.0) further modulates reactivity, favoring ortho-substitution in synthetic pathways .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

4-(methylamino)piperidin-2-one

InChI

InChI=1S/C6H12N2O/c1-7-5-2-3-8-6(9)4-5/h5,7H,2-4H2,1H3,(H,8,9)

InChI Key

RSNDMXQAKFQSJE-UHFFFAOYSA-N

Canonical SMILES

CNC1CCNC(=O)C1

Origin of Product

United States

Comparison with Similar Compounds

Role in Epigenetic Modulation :

  • In dual epigenetic inhibitors targeting G9a and DNMT1, R1-13 (a this compound derivative) significantly enhanced dual activity compared to other substituents like N,1-dimethylpiperidin-4-amine (R1-2) .
  • Selectivity Drivers :
    • G9a selectivity: Favored by 1-(3-methoxypropyl)piperidine (R3-11).
    • DNMT1 selectivity: Driven by 6-methoxy-2-methyl-2-azaspiro[3.3]heptane (R3-3) .

Table 2: Substituent Effects on Epigenetic Activity

Substituent Target Enzyme Activity Enhancement Source
R1-13 (methylamino) G9a/DNMT1 Dual Activity ↑
R3-11 (methoxypropyl) G9a Selectivity ↑

N-Nitroso Piperidin-4-ones

Pharmacological Relevance :

  • N-Nitroso derivatives of piperidin-4-ones exhibit diverse biological activities, including antimicrobial and anticancer effects .

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